molecular formula C14H8N2O4 B1679350 N,N'-1,3-Phenylenedimaleimide CAS No. 3006-93-7

N,N'-1,3-Phenylenedimaleimide

Cat. No.: B1679350
CAS No.: 3006-93-7
M. Wt: 268.22 g/mol
InChI Key: IPJGAEWUPXWFPL-UHFFFAOYSA-N
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Description

N,N’-1,3-Phenylenedimaleimide is an organic compound with the molecular formula C14H8N2O4. It is also known as 1,1’-(1,3-phenylene)bis-1H-pyrrole-2,5-dione. This compound is characterized by its two maleimide groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N,N’-1,3-Phenylenedimaleimide plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It interacts with thiol groups in proteins, forming stable thioether bonds. This interaction is crucial for cross-linking proteins and stabilizing protein structures. N,N’-1,3-Phenylenedimaleimide is known to interact with enzymes such as myosin subfragment 1, where it cross-links reactive thiol groups, affecting the enzyme’s activity . Additionally, it is used as a vulcanizing agent in rubber processing, where it interacts with sulfur to improve heat resistance and reduce aging .

Cellular Effects

N,N’-1,3-Phenylenedimaleimide has various effects on different types of cells and cellular processes. It influences cell function by modifying proteins and enzymes, which can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide affects muscle contraction and cellular motility . Additionally, its use in rubber processing can lead to improved adhesion and modulus of vulcanized rubber, indirectly affecting cellular interactions with materials .

Molecular Mechanism

The molecular mechanism of N,N’-1,3-Phenylenedimaleimide involves its ability to form covalent bonds with thiol groups in proteins and enzymes. This binding interaction leads to the cross-linking of proteins, which can inhibit or activate enzyme activity. For example, the cross-linking of myosin subfragment 1 by N,N’-1,3-Phenylenedimaleimide results in the inhibition of the enzyme’s activity, affecting muscle contraction . Additionally, it can alter gene expression by modifying transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,N’-1,3-Phenylenedimaleimide can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity. Long-term studies have shown that N,N’-1,3-Phenylenedimaleimide can have sustained effects on cellular function, particularly in in vitro and in vivo studies . Its stability and degradation are crucial factors in determining its long-term effects on cellular processes.

Dosage Effects in Animal Models

The effects of N,N’-1,3-Phenylenedimaleimide vary with different dosages in animal models. At low doses, the compound can effectively cross-link proteins and modify enzyme activity without causing significant toxicity. At high doses, N,N’-1,3-Phenylenedimaleimide can exhibit toxic effects, including acute toxicity and adverse effects on cellular function . Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels.

Metabolic Pathways

N,N’-1,3-Phenylenedimaleimide is involved in various metabolic pathways, particularly those related to protein modification and enzyme activity. It interacts with enzymes and cofactors involved in thiol group modification, leading to changes in metabolic flux and metabolite levels. The compound’s role in vulcanizing rubber also involves metabolic pathways related to sulfur metabolism . Understanding these pathways is crucial for determining the compound’s overall impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N,N’-1,3-Phenylenedimaleimide within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it can exert its biochemical effects. Its localization and accumulation within cells are critical factors in determining its overall activity and function .

Subcellular Localization

N,N’-1,3-Phenylenedimaleimide is localized to specific subcellular compartments, where it can interact with target proteins and enzymes. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. For example, the compound can be directed to the cytoplasm or nucleus, where it can modify transcription factors and other regulatory proteins . Understanding its subcellular localization is essential for determining its precise biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: N,N’-1,3-Phenylenedimaleimide can be synthesized through a reaction involving maleic anhydride and m-phenylenediamine. The reaction typically occurs in an organic solvent such as acetic acid or dimethylformamide under reflux conditions. The resulting product is then purified through recrystallization.

Industrial Production Methods: In industrial settings, the synthesis of N,N’-1,3-Phenylenedimaleimide follows similar principles but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions: N,N’-1,3-Phenylenedimaleimide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The maleimide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can react with the maleimide groups under mild conditions.

Major Products: The major products formed from these reactions include various substituted maleimides and amine derivatives, which have applications in polymer chemistry and materials science.

Scientific Research Applications

N,N’-1,3-Phenylenedimaleimide has a wide range of applications in scientific research:

    Chemistry: It is used as a cross-linking agent in the synthesis of polymers and copolymers.

    Biology: The compound is employed in the modification of biomolecules, such as proteins and peptides, for studying their functions.

    Industry: N,N’-1,3-Phenylenedimaleimide is used in the production of high-performance materials, including adhesives and coatings.

Comparison with Similar Compounds

    N,N’-1,4-Phenylenedimaleimide: Similar structure but with maleimide groups attached to the 1,4-positions of the benzene ring.

    N-Benzylmaleimide: Contains a benzyl group instead of a phenylene group.

    N,N’-Dimethyl-1,2-phenylenediamine: Features dimethyl groups instead of maleimide groups.

Uniqueness: N,N’-1,3-Phenylenedimaleimide is unique due to its specific positioning of maleimide groups on the benzene ring, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise cross-linking and modification of biomolecules.

Properties

IUPAC Name

1-[3-(2,5-dioxopyrrol-1-yl)phenyl]pyrrole-2,5-dione
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8N2O4/c17-11-4-5-12(18)15(11)9-2-1-3-10(8-9)16-13(19)6-7-14(16)20/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPJGAEWUPXWFPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)C=CC2=O)N3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

37453-16-0
Record name 1H-Pyrrole-2,5-dione, 1,1′-(1,3-phenylene)bis-, homopolymer
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DSSTOX Substance ID

DTXSID3044415
Record name N,N'-1,3-Phenylenedimaleimide
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Molecular Weight

268.22 g/mol
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Physical Description

Dry Powder; Water or Solvent Wet Solid, Yellow powder; [Aldrich MSDS] Yellow to light brown odorless powder; [R.T. Vanderbilt MSDS]
Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
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CAS No.

3006-93-7
Record name m-Phenylenebismaleimide
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Record name N,N'-1,3-Phenylenedimaleimide
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Record name 1H-Pyrrole-2,5-dione, 1,1'-(1,3-phenylene)bis-
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Record name N,N'-1,3-Phenylenedimaleimide
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Record name 1,1'-(1,3-phenylene)bis-1H-pyrrole-2,5-dione
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Record name N,N'-1,3-PHENYLENEDIMALEIMIDE
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Synthesis routes and methods I

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.92 parts) and 13 parts ethyl acetate was added a mixture of 1 part m-phenylenediamine, 0.32 part triethylamine and 2.3 parts ethyl acetate over a 40-minute period. The resulting heterogeneous mixture was maintained at 40° C. for 50 minutes. Magnesium chloride hexahydrate (0.08 part) and 2.44 parts acetic anhydride were added all at once. The temperature was raised to 50° C. and maintained for 3 hours. The precipitated product was isolated by vacuum filtration, the filter cake washed with water, and dried. A 70% yield of N,N'-m-phenylenedimaleimide, m.p. 202°-203° C., was obtained.
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Synthesis routes and methods II

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water-cooled condenser. A solution of m-phenylenediamine (0.46 mole), triethylamine (0.16 mole) (except in Example 7), and 100 ml acetone was added over a 15-30 minute period to a solution of maleic anhydride (0.98 mole) in 300 ml acetone. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. The metal salt (0.1 or 0.01 mole per 1 mole of the diamine) and acetic anhydride (1.2 moles) were added all at once and the temperature raised to 50° C. and maintained for 3 hours. At this time 300 ml water were added and the mixture was cooled. The precipitated product was collected by vacuum filtration, washed with water and dried for 12 hours at 60° C. in a vacuum oven. The yields of recovered solids and N,N'-m-phenylenedimaleimide, based on m-phenylenediamine, obtained are shown in the tables. Liquid chromatographic yield data for the dimaleimide are accurate to ±4%. The results are presented in Table 1.
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Synthesis routes and methods III

Procedure details

A glass flask was equipped with a thermometer, mechanical paddle stirrer and a water cooled condenser. Crushed maleic anhydride (1.92 parts) was added to a solution of 1 part m-phenylenediamine and 13 parts acetone over a 15-minute period. The heterogeneous reaction mixture was stirred at 40° C. for 1 hour. Acetic anhydride (2.44 parts), 0.32 part triethylamine, and 0.04 part magnesium acetate tetrahydrate were added all at once. The temperature was raised to 60° C. using a heating mantle and maintained for 4 hours. The reaction mixture was cooled, 20 parts water added, and the precipitated product isolated by filtration using a vacuum filter funnel. The filter cake was washed with water and dried for 24 hours at 60°-70° C. in a vacuum oven. A 74% yield of N,N'-m-phenylenedimaleimide, m.p. 203°-204° C. was obtained.
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Synthesis routes and methods IV

Procedure details

A flask was equipped as in Example 1. To a solution of maleic anhydride (1.92 parts) in 4.8 parts acetone was added a solution of 1 part m-phenylenediamine, 0.32 part triethylamine and 1.6 parts acetone over a 15-minute period. A precipitate formed during that time. The heterogeneous reaction mixture was maintained at 40° C. for 30 minutes. Magnesium chloride hexahydrate (0.08 part) and 2.44 parts acetic anhydride were added all at once. The temperature was raised to 50° C. and maintained for 3 hours. After 30 minutes, the reaction mixture became homogeneous and amber in color. Five minutes later, the product began to precipitate. At the end of the reaction time, the mixture was cooled and 12 parts water added. The precipitated product was collected by vacuum filtration, washed with water, and dried for 24 hours at 60° C. in a vacuum oven. A 92% yield of N,N'-m-phenylenedimaleimide, m.p. 204°-205° C., was obtained.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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